molecular formula C25H20N4O2S B2918444 2-(4-ethylphenyl)-4-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one CAS No. 1357741-25-3

2-(4-ethylphenyl)-4-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one

Cat. No. B2918444
M. Wt: 440.52
InChI Key: UOBPQDGTGAFHGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-ethylphenyl)-4-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one is a useful research compound. Its molecular formula is C25H20N4O2S and its molecular weight is 440.52. The purity is usually 95%.
BenchChem offers high-quality 2-(4-ethylphenyl)-4-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-ethylphenyl)-4-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The chemical compound is part of a broader family of compounds synthesized for their potential biological activities. These compounds, including various phthalazinone derivatives, have been synthesized through complex chemical reactions and characterized using various spectroscopic methods. The synthesis processes typically involve the reaction of phthalic anhydride derivatives with other chemical entities to form compounds with potential biological activities (El-Hashash, El-Kady, Taha, & El-Shamy, 2012); (Sharma, Kumar, & Pathak, 2014).

Antimicrobial Activity

Several studies have focused on synthesizing derivatives of phthalazinone to explore their antimicrobial activities. These compounds have been tested against various bacteria and fungi strains, showing significant antimicrobial properties in some cases. The antimicrobial activity testing often involves broth microdilution methods or similar techniques to assess the effectiveness of these compounds against microbial growth (Sridhara et al., 2010); (Önkol et al., 2008).

Anticancer Activity

Research into the anticancer potential of phthalazinone derivatives has also been conducted, with some compounds evaluated against various cancer cell lines. These studies aim to identify new therapeutic agents with higher efficacy and lower toxicity. The synthesized compounds are tested for their ability to inhibit the growth of cancer cells, with some showing promising results compared to established drugs (Ravinaik et al., 2021).

properties

IUPAC Name

2-(4-ethylphenyl)-4-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O2S/c1-3-16-8-12-18(13-9-16)29-25(30)21-7-5-4-6-20(21)22(27-29)24-26-23(28-31-24)17-10-14-19(32-2)15-11-17/h4-15H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOBPQDGTGAFHGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=C(C=C5)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-ethylphenyl)-4-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one

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